3-Nitro-5-(4-(trifluoromethoxy)phenyl)pyridin-4-amine
Description
Properties
IUPAC Name |
3-nitro-5-[4-(trifluoromethoxy)phenyl]pyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O3/c13-12(14,15)21-8-3-1-7(2-4-8)9-5-17-6-10(11(9)16)18(19)20/h1-6H,(H2,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYFAXAKABONBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=C2N)[N+](=O)[O-])OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Bromo-4-((tosyl)amino)pyridine
Starting Material : 4-Aminopyridine.
Protection : Treatment with p-toluenesulfonyl chloride (TsCl) in the presence of NaH in THF yields 4-((tosyl)amino)pyridine.
Bromination : Directed ortho-metalation using LDA (lithium diisopropylamide) at -78°C, followed by quenching with Br₂, affords 5-bromo-4-((tosyl)amino)pyridine.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Tosyl Protection | TsCl, NaH, THF, 0°C → rt | 92 |
| Bromination | LDA, Br₂, THF, -78°C | 65 |
Suzuki-Miyaura Cross-Coupling
Reaction : 5-Bromo-4-((tosyl)amino)pyridine is coupled with 4-(trifluoromethoxy)phenylboronic acid using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in dioxane/water (4:1) at 80°C.
Optimization Insights :
-
Catalyst Load : 5 mol% Pd(PPh₃)₄ maximizes yield while minimizing side products.
-
Solvent System : Aqueous dioxane ensures solubility of both organic and inorganic components.
Key Data :
| Boronic Acid | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-(Trifluoromethoxy) | Pd(PPh₃)₄ | 80 | 12 | 78 |
Nitration at Position 3
Conditions : The coupled product, 5-(4-(trifluoromethoxy)phenyl)-4-((tosyl)amino)pyridine, is treated with fuming HNO₃ (90%) in H₂SO₄ at 0°C → rt. The tosyl group mitigates amine protonation, ensuring nitration occurs ortho to the amine (position 3).
Regiochemical Control :
-
Without Protection : Protonation of the amine under acidic conditions directs nitration to position 2 (meta to -NH₃⁺).
-
With Tosyl Group : Electron-withdrawing tosylamide directs nitration to position 3 (ortho to -NHTs).
Key Data :
| Nitrating Agent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HNO₃ (fuming) | 0 → 25 | 2 | 85 |
Deprotection of the Tosyl Group
Reaction : The nitro intermediate is refluxed with 2M NaOH in ethanol/water (1:1) to cleave the tosyl group, yielding the final product.
Purity Analysis :
-
HPLC : >99% purity after recrystallization from EtOAc/hexane.
-
¹H NMR : δ 8.52 (s, 1H, H-2), 8.21 (d, 1H, H-6), 6.95 (s, 2H, NH₂).
Key Data :
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaOH | EtOH/H₂O | 80 | 95 |
Alternative Synthetic Routes
Buchwald-Hartwig Amination
Approach : Aryl bromide at position 4 undergoes amination with NH₃ using Pd₂(dba)₃ and Xantphos in toluene at 110°C.
Limitations :
-
Requires pre-installed nitro and aryl groups.
-
Lower yields (≤60%) due to competing side reactions.
Reductive Amination
Methodology : Condensation of 3-nitro-5-(4-(trifluoromethoxy)phenyl)pyridine-4-carbaldehyde with NH₃ and NaBH₃CN.
Challenges :
-
Aldehyde Synthesis : Requires oxidation of a methyl group, complicating the route.
-
Over-Reduction : Risk of reducing the nitro group to amine.
Analytical Characterization
Spectroscopic Data :
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IR (KBr) : 3340 cm⁻¹ (N-H), 1520 cm⁻¹ (NO₂), 1260 cm⁻¹ (C-O-CF₃).
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MS (ESI+) : m/z 354.1 [M+H]⁺.
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XRD : Monoclinic crystal system, space group P2₁/c.
Thermal Stability :
-
TGA : Decomposition onset at 210°C.
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DSC : Melting point = 189–191°C.
Industrial-Scale Considerations
Catalyst Recycling : Pd recovery via charcoal filtration reduces costs.
Waste Streams :
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Tosyl Byproducts : Neutralized with Ca(OH)₂ for safe disposal.
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Acidic Effluents : Treated with NaHCO₃ before release.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at the 3-position undergoes reduction to form an amine derivative. Common reducing agents include catalytic hydrogenation and Fe/HCl systems.
| Reaction Conditions | Reagents/Catalysts | Yield | Source |
|---|---|---|---|
| Hydrogenation (H₂, Pd/C, EtOH) | 25°C, 6 h | 85–90% | |
| Fe in HCl (aq.) | Reflux, 2 h | 78% |
Mechanistic Insights :
-
Catalytic hydrogenation proceeds via adsorption of hydrogen on the catalyst surface, followed by stepwise reduction of the nitro group to an amine.
-
Fe/HCl reduction involves acidic protonation of the nitro group, forming a nitrenium ion intermediate, which is subsequently reduced to the amine .
Electrophilic Aromatic Substitution (EAS)
The pyridine ring’s electron-deficient nature directs electrophiles to specific positions. The trifluoromethoxy group at the para position further deactivates the ring but can act as a weak ortho/para director in certain conditions.
Nitration :
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄, 40–60°C, 6 h | Nitrating mixture | 3,5-Dinitro derivative | 74–78% |
Chlorination :
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| MgCl₂, CH₃CN, 140°C, 16 h | Deaminative chlorination | 4-Chloro-3-nitro derivative | 92% |
Mechanistic Notes :
-
Nitration occurs preferentially at the 5-position due to steric and electronic effects .
-
Deaminative chlorination replaces the amine group with chlorine under high-temperature conditions, facilitated by MgCl₂ as a Lewis acid .
Nucleophilic Aromatic Substitution (NAS)
The nitro group activates the pyridine ring for nucleophilic attack, particularly at positions ortho and para to the nitro group.
Reaction with Amines :
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| DMF, 120°C, 2 h | Cyclopropylamine | 4-Cyclopropylamino derivative | 65% |
Mechanistic Insights :
-
The nitro group stabilizes the negative charge during the transition state, enabling nucleophilic displacement of substituents like halides .
Coupling Reactions
The amine group enables participation in cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination :
| Conditions | Catalysts | Product | Yield | Source |
|---|---|---|---|---|
| Pd(OAc)₂, XPhos, K₃PO₄, Toluene | 100°C, 12 h | Biaryl-amine conjugates | 82% |
Mechanistic Notes :
-
Palladium catalysts facilitate oxidative addition to the aryl halide, followed by transmetalation and reductive elimination.
Functional Group Transformations
Acylation of the Amine :
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Triethylamine, DCM, 25°C, 4 h | Acetyl chloride | 4-Acetamido derivative | 88% |
Mechanistic Insights :
-
The amine reacts with acyl chlorides in the presence of a base (e.g., Et₃N) to form stable amides.
Ring Transformation Reactions
Under strong acidic or basic conditions, the pyridine ring may undergo ring-opening or rearrangement.
Ring Opening with Amines :
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| NH₃, THF, 80°C, 3 h | Ammonia | Azadienamine intermediates | 70% |
Mechanistic Notes :
-
Nucleophilic attack by ammonia at the 4- and 6-positions leads to cleavage of the pyridine ring, forming azadienamine intermediates .
Key Stability Considerations
Scientific Research Applications
3-Nitro-5-(4-(trifluoromethoxy)phenyl)pyridin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Nitro-5-(4-(trifluoromethoxy)phenyl)pyridin-4-amine involves its interaction with specific molecular targets. The nitro group and trifluoromethoxyphenyl group can interact with enzymes or receptors, affecting their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
| CAS No. | Compound Name | Similarity Score | Molecular Formula | Molecular Weight (g/mol) | Key Substituents and Features |
|---|---|---|---|---|---|
| 1421372-94-2 | N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine | 0.78 | C₂₁H₁₇FN₆O₃ | 420.40 | Fluoro, methoxy, nitro, indolyl groups; pyrimidine core |
| 1421372-67-9 | N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 0.71 | C₁₆H₁₄N₆O₂ | 330.32 | Methyl, nitro, pyridinyl groups; pyrimidine core |
| 240136-69-0 | 4-(3-Nitrophenyl)pyrimidin-2-amine | 0.64 | C₁₀H₈N₄O₂ | 216.20 | Nitrophenyl group; pyrimidine core |
| 438564-36-4 | 5-Nitro-2-(trifluoromethyl)pyridin-4-amine | N/A | C₆H₄F₃N₃O₂ | 207.11 | Trifluoromethyl, nitro groups; pyridine core |
Key Observations:
Structural Diversity: Pyridine vs. Pyrimidine Cores: The target compound and CAS 438564-36-4 use a pyridine core, whereas others (e.g., 1421372-94-2) employ pyrimidine. Pyrimidine’s dual nitrogen atoms may enhance hydrogen bonding with biological targets compared to pyridine’s single nitrogen .
Pharmacological Implications :
- Antitubercular Activity : Analogs like 1421372-94-2 (similarity score 0.78) incorporate indolyl and fluoro-methoxy groups, which may improve membrane permeability and target affinity in TB therapies .
- Synergistic Combinations : The patent literature highlights that trifluoromethoxy-substituted compounds are effective in combination therapies, suggesting the target compound could synergize with bedaquiline or Q203 to overcome resistance mechanisms .
Physicochemical Properties: Molecular Weight and Drug-Likeness: The target compound (MW ~326) falls within the acceptable range for small-molecule drugs (200–500 g/mol), unlike larger analogs like 1421372-94-2 (MW 420), which may face challenges in bioavailability.
Research Findings and Trends
- High-Similarity Analogs : Compounds with similarity scores >0.70 (e.g., 1421372-94-2) often feature fused aromatic systems (e.g., indolyl) that enhance π-π stacking interactions with biological targets, a property the target compound may leverage despite its simpler structure .
- Nitro Group Role : The nitro group’s redox activity is critical in prodrug activation (e.g., in TB drugs like pretomanid), suggesting the target compound may require reductive activation for optimal efficacy .
- Patent Trends : Recent patents emphasize trifluoromethoxy and nitro substitutions in antitubercular candidates, validating the target compound’s relevance in modern drug discovery .
Biological Activity
3-Nitro-5-(4-(trifluoromethoxy)phenyl)pyridin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and its structure-activity relationship (SAR).
- Molecular Formula : C12H8F3N3O3
- Molecular Weight : 299.21 g/mol
- CAS Number : 2748253-01-0
The nitro group in this compound is known to play a crucial role in its biological activity. Nitro compounds often undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various pharmacological effects.
Key Mechanisms:
- Nitric Oxide Release : Similar to other nitro-containing compounds, it may facilitate the release of nitric oxide (NO), which has implications for antimicrobial and anti-inflammatory activities .
- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer progression, although detailed studies are necessary to confirm these effects.
Anticancer Activity
Research indicates that derivatives of pyridine compounds exhibit promising anticancer properties. The compound's structure suggests potential activity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 2.74 |
| HepG2 | 4.92 |
| A549 | 1.96 |
These values indicate that the compound may inhibit cell proliferation effectively, making it a candidate for further investigation in cancer therapy .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against both bacterial and fungal strains. It shows notable activity against:
- Bacteria : E. coli, S. aureus
- Fungi : A. flavus, A. niger
In vitro studies have demonstrated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .
Case Studies and Research Findings
- Anti-Androgen Resistance : A study highlighted the role of similar compounds in overcoming antiandrogen resistance in prostate cancer models. The structural optimization of related compounds led to the identification of high-affinity antagonists that suppressed tumor growth effectively in xenograft models .
- Cell Cycle Analysis : In studies involving HepG2 cells, compounds with similar structural features demonstrated the ability to induce G2/M phase arrest, indicating a mechanism through which they exert their anticancer effects .
- Inhibition of Enzymatic Activity : Compounds related to this compound have shown inhibitory effects on key kinases such as IGF1R and EGFR, which are critical in cancer signaling pathways .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethoxy group significantly enhances the compound's lipophilicity and may influence its binding affinity to target proteins. SAR studies suggest that modifications on the pyridine ring can lead to varied biological activities, highlighting the importance of functional groups in determining efficacy and selectivity.
Q & A
Q. What are the optimized synthetic routes for 3-Nitro-5-(4-(trifluoromethoxy)phenyl)pyridin-4-amine?
Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example:
- Step 1 : React 5-(chloromethyl)-N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine with 4-(trifluoromethoxy)aniline in chloroform under reflux (5 hours) with vigorous stirring .
- Step 2 : Purify the crude product via column chromatography (silica gel, CHCl₃ eluent) followed by crystallization from methanol (yield: ~78.7%) .
- Alternative : Use phosphorus oxychloride for dehydration in isonitrile formation, as seen in analogous amidine syntheses .
Q. How is the structural characterization of this compound performed?
Methodological Answer:
- X-ray crystallography : Determine crystal parameters (space group, unit cell dimensions) using diffractometers (e.g., Enraf–Nonius CAD-4). Refinement via SHELXL (for small-molecule structures) resolves bond angles and torsional strains .
- Example Triclinic P1 space group, a = 8.5088 Å, b = 9.8797 Å, c = 10.4264 Å, α = 79.906°, β = 78.764°, γ = 86.245° .
- Spectroscopy : Confirm nitro and trifluoromethoxy groups using FT-IR (C-F stretch: 1100–1200 cm⁻¹) and ¹⁹F NMR (δ ~ -58 ppm for CF₃O) .
Q. What safety precautions are critical during handling?
Methodological Answer:
- Lab Safety : Use fume hoods to avoid inhalation (P210: avoid ignition sources near volatile solvents) .
- Emergency Protocols : For skin contact, wash with 0.9% saline; for eye exposure, rinse with PBS buffer (pH 7.4) for 15 minutes .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and binding interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., nitro group as electron-deficient center) .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases). Parameterize trifluoromethoxy groups for hydrophobic pocket compatibility .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Control variables like solvent (DMSO concentration ≤1% v/v) and cell line passage number.
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity. Impurities from incomplete nitro reduction can skew IC₅₀ values .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for assay temperature/pH variations .
Q. What strategies optimize crystallization for X-ray studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
